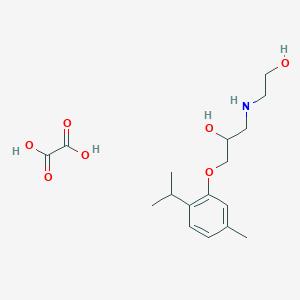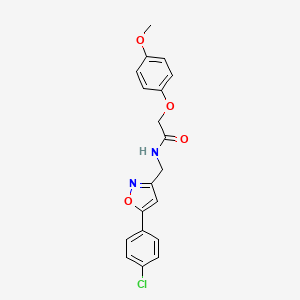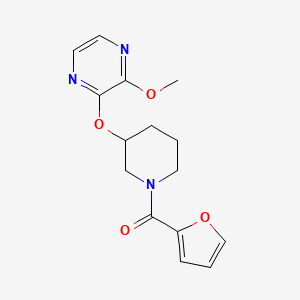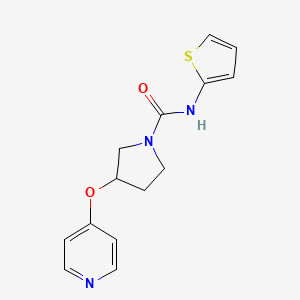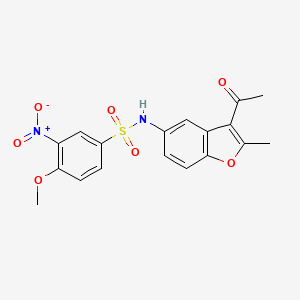
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide, commonly known as AN-7, is a chemical compound that has been extensively studied for its potential therapeutic applications. AN-7 belongs to the class of benzofuran sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide involves the acetylation of 2-methyl-1-benzofuran-5-carboxylic acid, followed by nitration and sulfonation to obtain the final product.
Starting Materials
2-methyl-1-benzofuran-5-carboxylic acid, Acetic anhydride, Sulfuric acid, Nitric acid, Methanol, Sodium hydroxide, Sulfanilamide
Reaction
Step 1: Acetylation of 2-methyl-1-benzofuran-5-carboxylic acid with acetic anhydride in the presence of sulfuric acid to obtain 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid., Step 2: Nitration of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with nitric acid in the presence of sulfuric acid to obtain 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid 3-nitro derivative., Step 3: Sulfonation of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid 3-nitro derivative with sulfuric acid to obtain N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide., Step 4: Methylation of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide with methanol and sodium hydroxide to obtain N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide., Step 5: Reaction of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide with sulfanilamide in the presence of sodium hydroxide to obtain the final product, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide.
Mecanismo De Acción
The mechanism of action of AN-7 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a critical role in the regulation of pH in cancer cells and is involved in tumor growth and metastasis. Inhibition of CAIX by AN-7 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Efectos Bioquímicos Y Fisiológicos
AN-7 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is involved in the regulation of pH in cancer cells. In addition, AN-7 has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and inhibit tumor growth. AN-7 has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AN-7 has several advantages for lab experiments. It is a potent inhibitor of CAIX and exhibits anti-tumor activity. AN-7 has also been shown to exhibit neuroprotective effects. However, AN-7 has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. AN-7 also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
AN-7 has several potential future directions for research. It has potential applications in the treatment of various types of cancer and neurodegenerative diseases. Future research could focus on optimizing the synthesis of AN-7 to improve yield and purity. In addition, research could focus on developing new analogs of AN-7 with improved pharmacological properties. Finally, research could focus on elucidating the mechanism of action of AN-7 to better understand its therapeutic potential.
Aplicaciones Científicas De Investigación
AN-7 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. AN-7 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, AN-7 has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-10(21)18-11(2)27-16-6-4-12(8-14(16)18)19-28(24,25)13-5-7-17(26-3)15(9-13)20(22)23/h4-9,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHASFOGDONDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

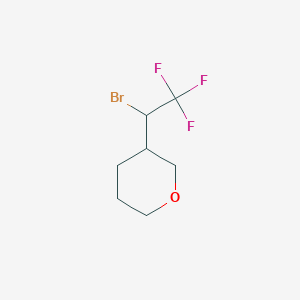
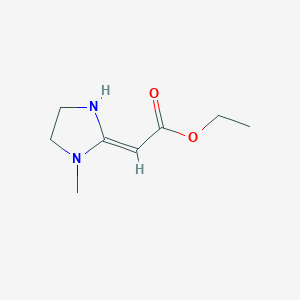
![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)
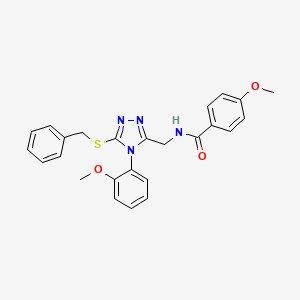
![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)
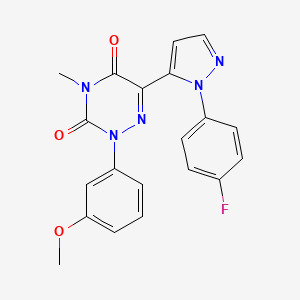
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)
![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2391547.png)
